

Solubility of 1-Decylpiperazine in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Decylpiperazine

Cat. No.: B1346260

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-Decylpiperazine** in organic solvents. Due to the absence of specific quantitative data in publicly available literature, this document focuses on an inferred solubility profile based on the molecule's chemical structure and the principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 1-Decylpiperazine and its Structural Characteristics

1-Decylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure of **1-Decylpiperazine** is characterized by two key features that dictate its solubility:

- **The Piperazine Ring:** This portion of the molecule is polar due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The parent compound, piperazine, is freely soluble in water and also soluble in polar organic solvents like ethanol and methanol, but poorly soluble in non-polar solvents like diethyl ether.^{[1][2][3]}
- **The Decyl Chain:** This is a long, non-polar (lipophilic) alkyl chain consisting of ten carbon atoms. This part of the molecule contributes to its affinity for non-polar environments through

van der Waals interactions.

The presence of both a distinct polar head (the piperazine ring) and a long non-polar tail (the decyl group) gives **1-Decylpiperazine** amphiphilic characteristics. Its overall solubility in a given solvent will be determined by the balance of these two features.

Inferred Solubility Profile of 1-Decylpiperazine

Based on the "like dissolves like" principle, which states that substances with similar chemical characteristics are more likely to dissolve in each other, an inferred solubility profile for **1-Decylpiperazine** can be constructed.^{[4][5]} The long non-polar decyl chain is expected to dominate the solubility behavior, making it more soluble in non-polar and moderately polar solvents compared to the parent piperazine.

Below is a table summarizing the expected qualitative solubility of **1-Decylpiperazine** in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of **1-Decylpiperazine** in Common Organic Solvents

Solvent Class	Solvent Example	Expected Solubility	Rationale
Non-Polar	Hexane, Toluene, Cyclohexane	High / Miscible	The long non-polar decyl chain will have strong favorable interactions with non-polar solvents.
Weakly Polar	Diethyl Ether, Ethyl Acetate	Moderate to High	These solvents have a non-polar character that can accommodate the decyl chain, while the ether or ester group can interact weakly with the piperazine ring.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate	These solvents can solvate the polar piperazine ring, but the long non-polar tail may limit miscibility.
Polar Protic	Methanol, Ethanol, Isopropanol	Low to Moderate	The polar hydroxyl group can interact with the piperazine ring, but the overall polarity of these solvents is less favorable for the long decyl chain compared to non-polar solvents.
Highly Polar	Water	Very Low / Insoluble	The large, non-polar decyl group is expected to make the molecule largely insoluble in water,

despite the polarity of
the piperazine ring.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.^{[6][7][8]} The following protocol provides a detailed methodology for determining the equilibrium solubility of **1-Decylpiperazine** in an organic solvent.

Objective: To determine the concentration of a saturated solution of **1-Decylpiperazine** in a selected organic solvent at a specific temperature.

Materials:

- **1-Decylpiperazine** (solid or liquid)
- Selected organic solvent(s) of high purity
- Analytical balance
- Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
- Constant temperature shaker bath or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector, or a calibrated UV-Vis spectrophotometer)

Procedure:

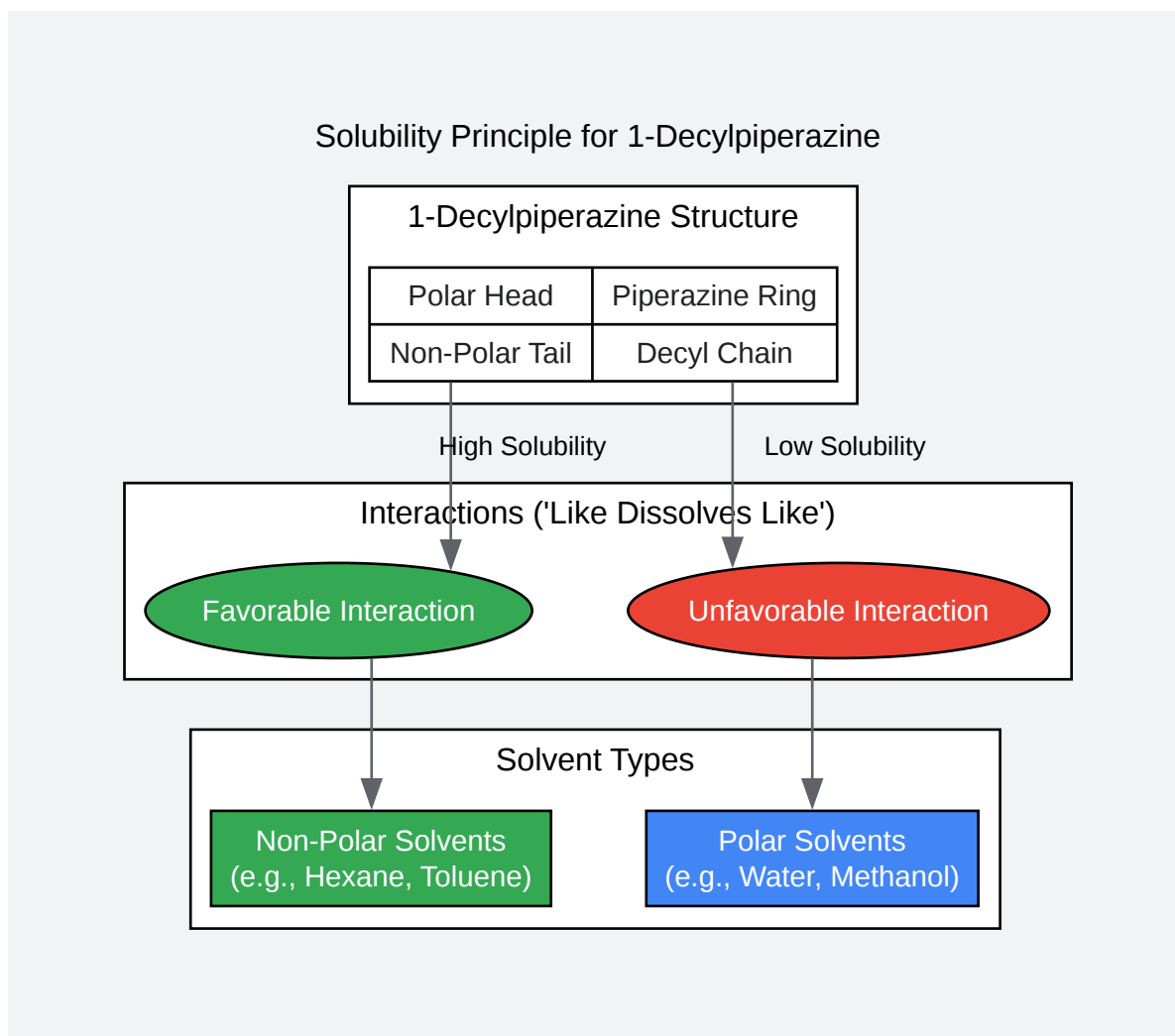
- Preparation of a Saturated Solution:

- Add an excess amount of **1-Decylpiperazine** to a glass vial. An excess is confirmed by the presence of undissolved solute at the end of the experiment.
- Add a known volume or mass of the chosen organic solvent to the vial.
- Securely cap the vial.
- Equilibration:
 - Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.
 - To separate the saturated solution from the excess solid, either centrifuge the vial at the experimental temperature or filter an aliquot of the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed carefully to avoid any temperature changes that could affect the solubility.
- Sample Preparation for Analysis:
 - Carefully withdraw a precise aliquot of the clear, saturated supernatant.
 - Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification:
 - Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

- Determine the concentration of **1-Decylpiperazine** in the diluted sample by comparing the instrument response to a calibration curve prepared with known concentrations of the compound.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by taking the dilution factor into account.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

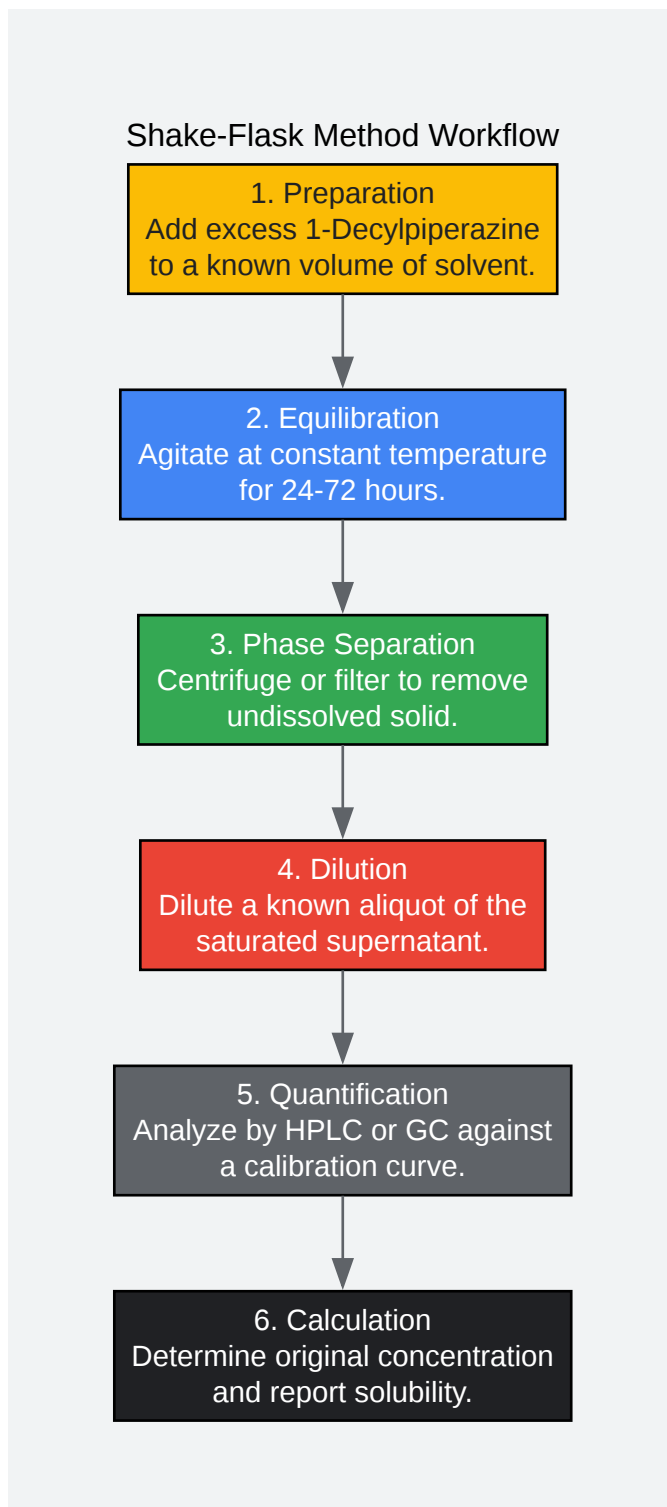
Visualizations

The following diagrams illustrate the theoretical and practical aspects of determining the solubility of **1-Decylpiperazine**.



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Caption: Logical relationship of "like dissolves like" for **1-Decylpiperazine**.



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Caption: Experimental workflow for the shake-flask solubility determination method.

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